![molecular formula C28H26ClN5O3 B2498734 2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223956-38-4](/img/structure/B2498734.png)
2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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描述
2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H26ClN5O3 and its molecular weight is 516. The purity is usually 95%.
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生物活性
The compound 2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic derivative belonging to the class of quinazoline and triazole compounds. This article provides a comprehensive overview of its biological activities based on available literature.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes:
- A triazole ring,
- A quinazoline core,
- Substituents that enhance its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- In vitro studies have shown that derivatives of quinazoline and triazole can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- IC50 values for similar compounds have been reported in the range of 1.61 µg/mL to 23.30 mM against different cancer types, suggesting potential efficacy against tumors such as breast cancer and leukemia .
Antimicrobial Activity
Compounds in this class have also demonstrated antimicrobial properties:
- Bacterial Inhibition : Studies show that quinazoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Fungal Activity : Some derivatives have shown effectiveness against fungal strains, indicating a broad spectrum of antimicrobial activity.
Anticonvulsant Effects
Research has indicated that certain quinazoline derivatives possess anticonvulsant properties:
- Mechanism of Action : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity. For example, they may enhance GABAergic transmission or inhibit glutamate receptors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Presence of Chlorine | Enhances lipophilicity and binding affinity to targets |
Methyl Groups | Increase electron density, improving reactivity |
Triazole Ring | Critical for biological activity; involved in receptor binding |
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested against A-431 human epidermoid carcinoma cells and showed an IC50 value significantly lower than standard chemotherapeutics.
- Case Study 2 : A compound from the same family was evaluated for its anticonvulsant activity in animal models, demonstrating a marked reduction in seizure frequency.
常见问题
Basic Research Questions
Q. What are the key steps in synthesizing this triazoloquinazoline derivative?
The synthesis typically involves multi-step reactions:
- Precursor preparation : Reacting a benzylidene-oxopentanoic acid derivative with hydrazine hydrate under reflux to form triazole intermediates .
- Coupling reactions : Introducing chlorophenyl and methylphenyl substituents via nucleophilic substitution or condensation, using solvents like ethanol or dimethylformamide (DMF) .
- Final functionalization : Carboxamide formation via reaction with isopropylamine, often catalyzed by benzyltributylammonium bromide . Critical parameters : Temperature (reflux at 80–100°C), solvent choice (polar aprotic solvents for solubility), and catalyst loading (5–10 mol%) significantly influence yield (reported 45–65%) and purity .
Q. How is the compound structurally characterized?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropyl group at δ 1.2–1.4 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1720 cm−1 for carbonyl groups (dioxo and carboxamide) .
- Mass Spectrometry (MS) : Molecular ion peaks aligned with the theoretical molecular weight (~500–550 g/mol) .
Q. What preliminary biological activities are reported for similar triazoloquinazoline derivatives?
Structural analogs exhibit:
- Anticancer activity : IC50 values of 2–10 µM in breast cancer cell lines (MCF-7) via kinase inhibition .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory potential : COX-2 inhibition (60–75% at 50 µM) in vitro .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Contradictions in reported yields (e.g., 45% vs. 65%) may arise from:
- Solvent purity : DMF with <50 ppm water content improves carboxamide coupling efficiency .
- Catalyst alternatives : Replacing benzyltributylammonium bromide with phase-transfer catalysts like tetrabutylammonium iodide increases reaction rates by 20% .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, achieving 70% yield in pilot studies .
Q. How to resolve conflicting data on biological target specificity?
Discrepancies in kinase inhibition profiles (e.g., EGFR vs. VEGFR) can be addressed via:
- Computational docking : Molecular dynamics simulations (AMBER/CHARMM) to predict binding affinities .
- Enzymatic assays : Parallel testing against purified kinase panels (e.g., Eurofins KinaseProfiler™) to validate selectivity .
- Structure-Activity Relationship (SAR) : Modifying the chlorophenyl group to a fluorophenyl substituent reduces off-target binding by 40% .
Q. What experimental designs are recommended for mechanistic studies?
To elucidate the mode of action:
- Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts post-treatment .
- Metabolomics profiling : LC-MS/MS to track ATP depletion or ROS generation in treated cells .
- In vivo efficacy models : Xenograft studies in immunodeficient mice (e.g., BALB/c nude) with pharmacokinetic monitoring (plasma t1/2 ~4–6 hours) .
Q. How to design SAR studies for improved potency?
Key structural modifications to explore:
- Substituent effects : Replace the isopropyl carboxamide with cyclopropyl or tert-butyl groups to enhance lipophilicity (clogP 2.5 → 3.8) .
- Heterocycle variations : Substitute the triazole ring with pyrazole or imidazole to alter π-π stacking interactions .
- Bioisosteric replacements : Exchange the chlorophenyl group with a trifluoromethyl analog to improve metabolic stability .
Q. Methodological Notes
- Contradiction mitigation : Use orthogonal analytical methods (e.g., HPLC-MS alongside NMR) to confirm purity when yields vary .
- Advanced characterization : X-ray crystallography or cryo-EM for unresolved structural ambiguities (e.g., triazole-quinazoline ring conformation) .
属性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-17(2)30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)15-19-10-8-18(3)9-11-19)31-33(28(34)37)16-21-6-4-5-7-23(21)29/h4-14,17H,15-16H2,1-3H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUMTDPJVRQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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